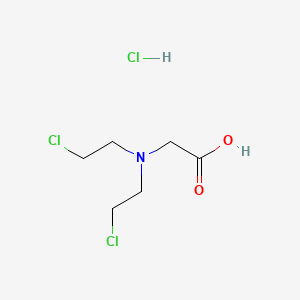
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is a naturally occurring compound found in various plant species. It belongs to the class of carbazole alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the prenylation of carbazole derivatives followed by formylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound from plant materials. For chemical synthesis, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carboxylic acid.
Reduction: 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for developing new antibiotics and health supplements.
Medicine: Investigated for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-7-(3-methyl-2-butenyl)-2,3-dihydro-5-benzofuranpropenoic acid
- Phenyl(2,4,6-trihydroxy-3-(2-hydroxy-7-methyl-3-methyleneoct-6-en-1-yl)-5-(3-methylbut-2-en-1-yl)phenyl)methanone
Uniqueness
2-Hydroxy-7-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde stands out due to its unique combination of a carbazole core with a prenylated side chain and an aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H17NO2 |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
2-hydroxy-7-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-11(2)3-4-12-5-6-14-15-8-13(10-20)18(21)9-17(15)19-16(14)7-12/h3,5-10,19,21H,4H2,1-2H3 |
InChI-Schlüssel |
NJNRUQLGFGMSTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


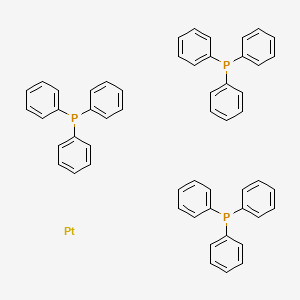
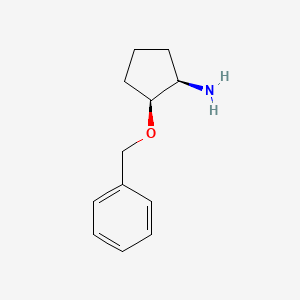
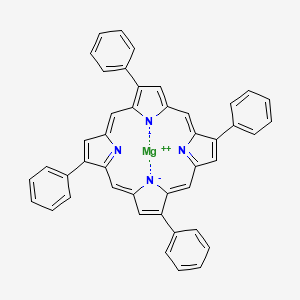
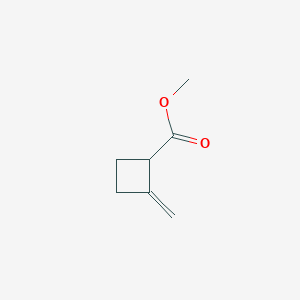

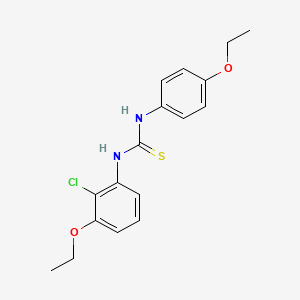
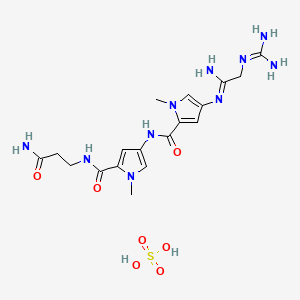

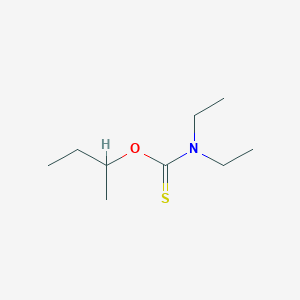

![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

